molecular formula C10H7N3OS B1227229 5-Anilino-3-oxo-1,2-thiazole-4-carbonitrile CAS No. 1137-65-1

5-Anilino-3-oxo-1,2-thiazole-4-carbonitrile

Cat. No.: B1227229
CAS No.: 1137-65-1
M. Wt: 217.25 g/mol
InChI Key: GHXPCAXQBVCFNU-UHFFFAOYSA-N
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Description

5-phenylamino-4-cyano-3-hydroxy-isothiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of an isothiazole ring substituted with phenylamino, cyano, and hydroxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenylamino-4-cyano-3-hydroxy-isothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted aryl amines with cyanoacetyl derivatives, followed by cyclization to form the isothiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 5-phenylamino-4-cyano-3-hydroxy-isothiazole may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Continuous flow synthesis and automated processes can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-phenylamino-4-cyano-3-hydroxy-isothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-phenylamino-4-cyano-3-hydroxy-isothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival . The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-phenylamino-4-cyano-3-hydroxy-isothiazole is unique due to its specific combination of functional groups and the isothiazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

1137-65-1

Molecular Formula

C10H7N3OS

Molecular Weight

217.25 g/mol

IUPAC Name

5-anilino-3-oxo-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C10H7N3OS/c11-6-8-9(14)13-15-10(8)12-7-4-2-1-3-5-7/h1-5,12H,(H,13,14)

InChI Key

GHXPCAXQBVCFNU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=C(C(=O)NS2)C#N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)NS2)C#N

solubility

>32.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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